molecular formula C14H17Cl2N3O5 B2909134 Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate CAS No. 1023488-72-3

Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate

Cat. No.: B2909134
CAS No.: 1023488-72-3
M. Wt: 378.21
InChI Key: MHEOMZMBNJZPDW-UHFFFAOYSA-N
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Description

Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate is a complex organic compound characterized by its unique structure, which includes a dichlorophenoxy group and a hydrazido carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with ethyl bromoacetate to form ethyl 2-(2,4-dichlorophenoxy)acetate. This intermediate is then reacted with hydrazine hydrate to produce the corresponding hydrazide. Finally, the hydrazide is acylated with ethyl chloroformate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes and receptors, modulating their activity. The hydrazido carbonyl group may also play a role in binding to biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,4-dichlorophenyl)acetate
  • Ethyl 2,4-dichlorophenoxyacetate
  • Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate

Uniqueness

Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-[[2-(2,4-dichlorophenoxy)propanoylamino]carbamoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2N3O5/c1-3-23-12(20)7-17-14(22)19-18-13(21)8(2)24-11-5-4-9(15)6-10(11)16/h4-6,8H,3,7H2,1-2H3,(H,18,21)(H2,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEOMZMBNJZPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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